1,3-Nonadien-1-ylthiirane
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Overview
Description
1,3-Nonadien-1-ylthiirane is a heterocyclic organic compound with the molecular formula C₁₁H₁₈S. It is characterized by the presence of a thiirane ring, which is a three-membered ring containing one sulfur atom. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Nonadien-1-ylthiirane can be synthesized through several methods. One common approach involves the reaction of 1,3-nonadiene with sulfur-containing reagents under specific conditions. For example, the reaction of 1,3-nonadiene with sulfur dichloride (SCl₂) in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Nonadien-1-ylthiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or other sulfur-containing derivatives.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted thiiranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Substituted thiiranes with various functional groups.
Scientific Research Applications
1,3-Nonadien-1-ylthiirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Nonadien-1-ylthiirane involves its interaction with molecular targets through its thiirane ring. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert specific effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler diene with similar reactivity but lacks the thiirane ring.
Thiirane: The parent compound of 1,3-Nonadien-1-ylthiirane, containing only the thiirane ring without the diene structure.
1,3-Hexadiene: Another diene with a different carbon chain length and reactivity.
Uniqueness
This compound is unique due to the presence of both a diene and a thiirane ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
94201-36-2 |
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Molecular Formula |
C11H18S |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
2-[(1E,3E)-nona-1,3-dienyl]thiirane |
InChI |
InChI=1S/C11H18S/c1-2-3-4-5-6-7-8-9-11-10-12-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+ |
InChI Key |
BZDBQPPCPHHOCH-BLHCBFLLSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C1CS1 |
Canonical SMILES |
CCCCCC=CC=CC1CS1 |
Origin of Product |
United States |
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